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Compound of Interest

Compound Name: 2-Chloro-6-iodoaniline

Cat. No.: B1317141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Chloro-6-
iodoaniline and its structurally related analogs. Due to the limited availability of direct

experimental spectra for 2-Chloro-6-iodoaniline, this document focuses on a detailed

comparison with closely related compounds to predict its spectroscopic characteristics. The

information herein is intended to support research and development activities where this

compound or its derivatives are of interest.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for compounds structurally

similar to 2-Chloro-6-iodoaniline. This comparative data can be used to infer the expected

spectral characteristics of the target compound.

Table 1: ¹H NMR Spectroscopic Data of 2-Halo-6-substituted Anilines
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Compound Solvent
Chemical Shift (δ, ppm)
and Coupling Constants
(J, Hz)

2,6-Dichloroaniline CDCl₃

7.15 (d, J=8.1, 2H, H-3, H-5),

6.59 (t, J=8.1, 1H, H-4), 4.4 (s,

2H, NH₂)

2-Bromo-6-chloroaniline -
No specific data found in

searches.

4-Bromo-2-chloro-6-iodoaniline -

A ¹H NMR spectrum is

available but detailed

assignments were not found in

the search results.

2,6-Diiodoaniline -
No specific data found in

searches.

Table 2: ¹³C NMR Spectroscopic Data of 2-Halo-6-substituted Anilines

Compound Solvent Chemical Shift (δ, ppm)

2,6-Dichloroaniline Chloroform-d

No specific peak list found in

searches. A spectrum is

available for viewing.

2-Bromo-6-chloroaniline -
No specific data found in

searches.

4-Bromo-2-chloro-6-iodoaniline - No data found.

2,6-Diiodoaniline - No data found.

Table 3: Infrared (IR) Spectroscopic Data of 2-Halo-6-substituted Anilines
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Compound Technique
Key Absorption Bands
(cm⁻¹)

2,6-Dichloroaniline KBr-Pellet

A full spectrum is available for

viewing. Key absorptions

would include N-H stretching,

C-N stretching, and C-Cl

stretching bands.

4-Bromo-2-chloro-6-iodoaniline ATR

A study mentions the use of

ATR-FTIR for its identification,

but specific band positions are

not listed.[1]

Table 4: Mass Spectrometry (MS) Data of 2-Halo-6-substituted Anilines

Compound Ionization Method Key m/z values

2,6-Dichloroaniline GC-MS 161 (M⁺), 163 (M+2)

4-Bromo-2-chloro-6-iodoaniline GC-MS 333 (M⁺), 127, 129

2,6-Diiodoaniline -
Molecular Weight: 344.92

g/mol .[2]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of 0.5-0.7 mL in a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (0 ppm).
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¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz

spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay

of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 64 scans are co-

added to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

typically with proton decoupling to simplify the spectrum to single lines for each unique

carbon atom. A larger number of scans (several hundred to thousands) is usually required

due to the low natural abundance of the ¹³C isotope.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Instrument Setup: The FTIR spectrometer is equipped with an ATR accessory, which

contains a crystal of high refractive index (e.g., diamond or germanium).

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to subtract atmospheric and instrument-related absorptions.

Sample Analysis: A small amount of the solid or liquid sample is placed in direct contact with

the ATR crystal. For solids, a pressure clamp is used to ensure good contact. The infrared

spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g.,

dichloromethane or hexane).

GC Separation: A small volume of the sample solution is injected into the gas

chromatograph, where it is vaporized. The components of the sample are separated as they

pass through a capillary column (e.g., a 30 m HP-5MS column). The oven temperature is

programmed to ramp from a low to a high temperature to elute the compounds of interest.

MS Detection: As the separated compounds elute from the GC column, they enter the mass

spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing them to ionize and fragment. The mass-to-

charge ratio (m/z) of the resulting ions is detected, producing a mass spectrum that serves

as a molecular fingerprint.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of an organic compound like 2-Chloro-6-iodoaniline.
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Initial Analysis

Infrared Spectroscopy
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Click to download full resolution via product page

Caption: A logical workflow for the elucidation of molecular structures.

This guide provides a framework for understanding the spectroscopic properties of 2-Chloro-6-
iodoaniline through the analysis of its structural analogs. Researchers can use this

comparative data to aid in the identification and characterization of this and related compounds

in their work.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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